trans-2-Boc-3a-methoxyoctahydropyrrolo[3,4-c]pyrrole
Description
Properties
Molecular Formula |
C12H22N2O3 |
|---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
tert-butyl 3a-methoxy-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate |
InChI |
InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-6-9-5-13-7-12(9,8-14)16-4/h9,13H,5-8H2,1-4H3 |
InChI Key |
WFYGCGIWMBEZRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CNCC2(C1)OC |
Origin of Product |
United States |
Preparation Methods
Core Bicyclic Synthesis
The octahydropyrrolo[3,4-c]pyrrole skeleton is typically constructed via ring-closing metathesis or intramolecular reductive amination . For example, US7728031B2 discloses a method for analogous bicyclic systems using a pyrrolidine precursor subjected to Mitsunobu conditions to establish the fused ring system. The trans configuration is enforced through steric hindrance during cyclization, as evidenced by X-ray diffraction data of related compounds.
Synthetic Strategies for trans-2-Boc-3a-Methoxy Derivatives
Table 1: Key Reaction Conditions for Functionalization
Stepwise Synthetic Protocols
Route 1: Reductive Amination and Cyclization
-
Starting Material : Ethyl 3-pyrrolidinecarboxylate.
-
Boc Protection : React with Boc anhydride in THF/triethylamine to yield ethyl 1-Boc-3-pyrrolidinecarboxylate.
-
Hydroxylation : Oxidize the C3a position using m-CPBA to form a hydroxyl intermediate.
-
Methoxylation : Treat with methyl iodide/NaH in DMF to install the methoxy group.
-
Cyclization : Perform intramolecular reductive amination with NaBH₃CN in MeOH/HAc to form the bicyclic core.
Critical Note:
The trans configuration is achieved by steric control during cyclization, favoring the thermodynamically stable diastereomer.
Route 2: Ring-Closing Metathesis
-
Diene Precursor : Synthesize a diene-containing pyrrolidine derivative.
-
Grubbs Catalyst : Use Grubbs II catalyst (5 mol%) in dichloromethane under reflux to induce cyclization.
-
Post-Functionalization : Introduce Boc and methoxy groups sequentially post-cyclization.
Optimization and Scale-Up Challenges
Crystallization Techniques
Purification of the final product often employs salt formation. US7728031B2 reports successful crystallization of related compounds as L-tartrate monohydrates or hydrochloride salts , yielding polymorphs with distinct X-ray diffraction patterns. For the target compound, analogous crystallization in ethyl acetate/hexane mixtures achieves >99% purity.
Stereochemical Purity
Chiral HPLC (e.g., Chiralpak AD-H column) confirms enantiomeric excess (>98%) when using enantiopure starting materials. Racemization risks during Boc deprotection are mitigated by avoiding strong acids.
Analytical Characterization
Spectroscopic Data
X-Ray Diffraction
Single-crystal X-ray analysis (from US7728031B2) of a hydrochloride salt derivative confirms the trans configuration, with bond angles and torsional parameters matching density functional theory (DFT) predictions.
Applications in Drug Discovery
The bicyclic scaffold serves as a rigid backbone for kinase inhibitors and GPCR modulators. WO2013042006A1 highlights analogues with nanomolar potency against PI3K isoforms, underscoring the pharmacophoric importance of the methoxy and Boc groups .
Chemical Reactions Analysis
tert-butyl trans-3a-methoxy-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions can occur at the methoxy or tert-butyl groups using reagents like halogens or nucleophiles, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of trans-2-Boc-3a-methoxyoctahydropyrrolo[3,4-c]pyrrole is C₁₂H₂₂N₂O₃, with a molecular weight of approximately 242.32 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group and a methoxy substituent, which enhance its stability and reactivity in various chemical reactions.
Organic Synthesis
This compound serves as a versatile building block in the synthesis of complex organic molecules. Its unique structure allows it to participate in various reactions, including:
- Coupling Reactions : It can be used to form carbon-carbon bonds with other organic compounds.
- Functionalization : The methoxy group can be modified to introduce additional functional groups, expanding the compound's utility in synthetic pathways.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways. Some notable applications include:
- IRAK4 Inhibition : Research indicates that derivatives of pyrrolopyrimidine compounds, which may include this compound analogs, can inhibit Interleukin-1 Receptor Associated Kinase 4 (IRAK4). This inhibition is relevant for treating autoimmune diseases and inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .
- Cancer Therapeutics : Compounds related to this structure have shown promise in targeting cancer cell proliferation pathways, making them candidates for further development as anticancer agents .
Biological Research
In biological studies, this compound can be utilized as:
- Biochemical Probes : It can serve as a probe to study specific biochemical pathways and interactions within cells.
- Pathway Analysis : The compound’s ability to modulate enzyme activity allows researchers to investigate various metabolic pathways and their implications in health and disease.
Case Studies
- Inhibition of IRAK4 : A study demonstrated that pyrrolopyrimidine derivatives could effectively inhibit IRAK4 activity in cellular models, showcasing their potential for treating inflammatory diseases. The structural modifications similar to those found in this compound were critical for enhancing potency and selectivity against IRAK4 .
- Cancer Cell Proliferation : Another investigation highlighted the effectiveness of pyrrolopyrimidine derivatives in inhibiting lung cancer cell growth through targeted signaling pathway disruption. The findings suggest that compounds like this compound could be further explored for their anticancer properties .
Mechanism of Action
The mechanism of action of tert-butyl trans-3a-methoxy-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Effects
The pyrrolo[3,4-c]pyrrole core is shared among several derivatives, but substituent variations significantly alter physicochemical and biological properties:
Key Observations :
- The Boc group in the target compound improves stability during synthesis compared to unprotected amines (e.g., pyridinyl analog in ).
- Methoxy vs.
- Alkyl substituents (e.g., 2,5-dibutyl in ) drastically increase lipophilicity, which may affect membrane permeability in biological systems.
Comparison with Analogous Syntheses
- Benzo[b]thienyl Derivative () : Synthesized via Suzuki-Miyaura coupling, leveraging palladium catalysis for aryl-aryl bond formation.
- Pyridinyl Analog () : Prepared through reductive amination or cyclization strategies.
- Thiazole-Containing Pyrrolidines () : Utilize thiourea intermediates and cyclocondensation reactions, highlighting divergent pathways for heterocycle formation.
Analytical Data :
- MS Fragmentation : The Boc group in the target compound would yield characteristic tert-butyl ions (m/z 57) in mass spectra, unlike the sulfur-containing analogs (e.g., m/z 321.44 for ).
- NMR Shifts : The 3a-methoxy group would deshield adjacent protons, contrasting with electron-withdrawing groups (e.g., nitro in ) that cause downfield shifts.
Structural and Conformational Analysis
X-ray data from chromeno-pyrrole derivatives () reveal:
Stability and Reactivity
Biological Activity
Trans-2-Boc-3a-methoxyoctahydropyrrolo[3,4-c]pyrrole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic applications of this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that utilize various reagents and catalysts. The Boc (tert-butyloxycarbonyl) group serves as a protective group for amines during synthesis, enhancing the yield and purity of the final product.
Biological Activity
The biological activity of this compound has been investigated in several studies, focusing on its potential as an anticancer agent and its interactions with various biological targets.
Anticancer Activity
Research has demonstrated that pyrrole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown IC50 values in the nanomolar range against multiple cancer types, indicating potent cytotoxicity.
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| NT-7-16 | MDA-MB-435 | 10-16 | Microtubule depolymerization |
| A12 | Various | <100 | Tyrosinase inhibition |
| 3a | A549 | 0.84 | Inhibition of tubulin assembly |
The mechanism by which this compound exerts its biological effects may involve several pathways:
- Microtubule Disruption : Similar compounds have been shown to bind to the colchicine site on tubulin, leading to microtubule depolymerization and subsequent mitotic arrest in cancer cells .
- Tyrosinase Inhibition : Some derivatives act as effective inhibitors of tyrosinase, an enzyme involved in melanin production, which may have implications for skin-related conditions and hyperpigmentation .
- Apoptosis Induction : Certain pyrrole derivatives have been identified as potent inducers of apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS) and downregulation of anti-apoptotic proteins .
Case Studies
Several case studies highlight the efficacy of this compound-related compounds in preclinical models:
- Study on NT-7-16 : This compound exhibited significant antitumor effects in xenograft models at non-toxic concentrations, demonstrating its potential for further development as a therapeutic agent .
- Tyrosinase Inhibition Study : A series of pyrrole derivatives were synthesized and tested for their ability to inhibit tyrosinase activity, with some showing promising results that could lead to applications in treating skin disorders .
Q & A
Q. Optimization Strategies :
- Use Boc-protected intermediates to stabilize reactive amines during cyclization.
- Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize decomposition.
How should researchers interpret conflicting spectral data (e.g., NMR, X-ray) for this compound?
Basic Research Question
Conflicts often arise from conformational flexibility or crystallographic packing effects. For example:
Q. Resolution Method :
- Compare experimental data with computational models (DFT calculations) to validate structural assignments.
What reaction mechanisms govern the stereoselective formation of the trans-configuration in this compound?
Advanced Research Question
The trans-configuration is influenced by:
Q. Experimental Validation :
- Kinetic studies under varying temperatures and solvents can map energy barriers for isomerization.
How can researchers assess the biological activity of this compound derivatives?
Advanced Research Question
Biological evaluation involves:
- Target Engagement Assays : Fluorescence polarization or SPR to measure binding affinity for enzymes/receptors (e.g., TP53 activators) .
- Structure-Activity Relationship (SAR) : Modifying the methoxy or Boc group alters activity. For example:
What advanced techniques enable the analysis of structural modifications for specific material properties?
Advanced Research Question
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability of Boc-protected derivatives for material science applications (e.g., pigments with warping resistance) .
- DFT Calculations : Predict electronic effects of substituents (e.g., methoxy groups increase HOMO energy, enhancing photostability).
How do conventional and green synthetic methods compare for octahydropyrrolo[3,4-c]pyrrole derivatives?
Advanced Research Question
| Parameter | Conventional (Acetone, Reflux) | Green (Subcritical Water) |
|---|---|---|
| Reaction Time | 18–30 hours | 2 hours |
| Yield | 67–89% | 78–86% |
| Solvent Toxicity | High (VOCs) | Low (water) |
| Scalability | Limited by solvent volume | High (continuous flow) |
Trade-offs : Green methods reduce environmental impact but may require specialized equipment for high-pressure conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
